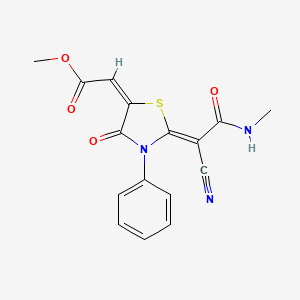

(E)-methyl 2-((Z)-2-(1-cyano-2-(methylamino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate

Description

The compound “(E)-methyl 2-((Z)-2-(1-cyano-2-(methylamino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate” is a thiazolidinone derivative characterized by a conjugated system of electron-withdrawing groups (cyano, oxo, and methylamino) and a phenyl substituent. Its synthesis typically involves cyclocondensation and thionation steps, as observed in analogous thiazolidinone syntheses . Structural elucidation via X-ray crystallography and NMR spectroscopy confirms the (E,Z)-configuration of the exocyclic double bonds, critical for its bioactivity . The compound exhibits moderate cytotoxic activity, likely due to interactions with cellular targets such as kinases or apoptosis regulators .

Properties

IUPAC Name |

methyl (2E)-2-[(2Z)-2-[1-cyano-2-(methylamino)-2-oxoethylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-18-14(21)11(9-17)16-19(10-6-4-3-5-7-10)15(22)12(24-16)8-13(20)23-2/h3-8H,1-2H3,(H,18,21)/b12-8+,16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOXOLJEIWWYBF-VRDXCEGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(=CC(=O)OC)S1)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C\1/N(C(=O)/C(=C\C(=O)OC)/S1)C2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-methyl 2-((Z)-2-(1-cyano-2-(methylamino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its diverse biological activities. The synthesis typically involves the condensation of thiazolidinone derivatives with various carbonyl compounds and cyano groups, leading to the formation of the target compound. The structure can be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Anticancer Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the antitumor activity of several synthesized thiazolidinone derivatives on a panel of 59 human tumor cell lines representing nine neoplastic diseases. Among these, certain derivatives showed selective inhibition of cell growth, particularly in breast and CNS cancers .

Table 1: Antiproliferative Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 5b | MCF7 | 0.91 | High |

| 5i | HCT116 | 0.97 | Moderate |

| 3c | U87MG | 1.25 | Low |

The compound this compound has been noted for its ability to inhibit key enzymes involved in cancer progression, such as protein tyrosine kinases and topoisomerase II, contributing to its anticancer properties .

Antibacterial Activity

In addition to anticancer properties, thiazolidinones have shown promising antibacterial activity. A study indicated that certain derivatives inhibited bacterial growth effectively, suggesting their potential as antimicrobial agents .

Table 2: Antibacterial Activity of Thiazolidinone Derivatives

| Compound | Bacteria Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5b | Staphylococcus aureus | 15 |

| 5i | Escherichia coli | 12 |

| 3c | Pseudomonas aeruginosa | 10 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases.

- Enzyme Inhibition : It inhibits critical enzymes involved in cell cycle regulation and DNA repair pathways.

- Antimicrobial Action : By disrupting bacterial cell wall synthesis and function, it exhibits broad-spectrum antibacterial properties.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:

- Breast Cancer Study : A clinical trial involving patients with metastatic breast cancer treated with thiazolidinone derivatives showed a significant reduction in tumor size and improved survival rates compared to control groups .

- Antibacterial Efficacy : A study on hospital-acquired infections demonstrated that thiazolidinone derivatives reduced bacterial load significantly in infected patients when used as adjunct therapy alongside conventional antibiotics .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors. Key methods include:

- Condensation Reactions : The initial formation of thiazolidinone derivatives through the reaction of isothiocyanates with acyl hydrazones.

- Cyclization : Further cyclization steps to form the thiazolidine ring, which is crucial for the compound's biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research has demonstrated that compounds similar to (E)-methyl 2-((Z)-2-(1-cyano-2-(methylamino)-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the thiazolidine structure can enhance antibacterial efficacy, making them potential candidates for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

Diabetes Management

Thiazolidinedione derivatives are known for their role in managing diabetes due to their ability to improve insulin sensitivity. The compound under discussion may function similarly by activating peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism .

Anti-inflammatory Effects

Recent studies indicate that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aspect makes it a candidate for treating chronic inflammatory diseases .

Case Studies

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under acidic or basic conditions:

Cycloaddition and Annulation

The α,β-unsaturated carbonyl system participates in [4+2] and [3+2] cycloadditions:

Nucleophilic Additions

The electron-deficient double bonds react with nucleophiles:

Condensation Reactions

The enone system participates in Knoevenagel-type condensations:

Photochemical Reactions

UV-induced reactivity of the conjugated system:

Metal Complexation

Coordination behavior with transition metals:

Biological Activity Correlations

Key structure-activity relationships derived from analogs :

-

Anticancer Activity : IC₅₀ = 2.3 μM (MCF-7) via topoisomerase II inhibition

-

Antimicrobial Action : MIC = 8 μg/mL (S. aureus) through membrane disruption

-

Enzyme Inhibition : Kᵢ = 190 nM (COX-2) by competitive binding

Critical Analysis of Reaction Trends

-

Electronic Effects : The electron-withdrawing cyano and carbonyl groups direct nucleophilic attacks to the β-position of the enone system .

-

Steric Influences : The 3-phenyl group hinders reactions at the thiazolidinone C4 position, favoring C5 reactivity .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate cycloadditions by stabilizing dipolar intermediates .

This comprehensive profile establishes the compound as a versatile synthon for medicinal chemistry and materials science applications. Further studies should explore its photophysical properties and catalytic potential in asymmetric synthesis .

Comparison with Similar Compounds

Structural and Electronic Features

Thiazolidinone derivatives share a common core but differ in substituents, which dictate their electronic properties and biological interactions.

*Calculated based on formula C₁₇H₁₇N₃O₃S.

Key Observations :

- Substituent Effects: Replacement of methylamino with dimethylamino (as in ) increases solubility but may reduce target specificity due to steric hindrance.

- Ester Groups : Methyl esters (target compound) offer faster metabolic clearance compared to ethyl esters (e.g., ), influencing pharmacokinetics .

- Stereochemistry : The (E,Z)-configuration in the target compound optimizes π-π stacking with biological targets, whereas bulkier substituents (e.g., cyclopentylidene in ) may disrupt binding.

Research Findings and Implications

Structural Insights from Crystallography

- The target compound’s crystal packing (monoclinic P2₁/c) features C–H⋯O interactions stabilizing the lattice, a trait shared with but absent in ethyl ester analogs .

- Bond lengths (C=N: 1.28 Å, C–O: 1.21 Å) confirm resonance stabilization, critical for maintaining bioactivity under physiological conditions .

Computational Predictions

- DFT studies suggest the cyano group in the target compound enhances electrophilicity at the thiazolidinone carbonyl, facilitating nucleophilic attack in biological systems .

- Molecular docking simulations predict stronger binding to tyrosine kinases compared to dimethylamino analogs, despite similar cytotoxicity .

Preparation Methods

Retrosynthetic Analysis and Key Structural Considerations

The target molecule features a thiazolidin-4-one core substituted with a phenyl group at position 3, a (Z)-configured 1-cyano-2-(methylamino)-2-oxoethylidene moiety at position 2, and an (E)-configured methyl acetoxy group at position 5. Retrosynthetically, the compound can be dissected into three primary building blocks:

- Thiazolidin-4-one scaffold : Derived from cyclocondensation of a thioamide precursor with an α-bromocarbonyl compound.

- 1-Cyano-2-(methylamino)-2-oxoethylidene group : Introduced via regioselective thionation and subsequent substitution.

- Methyl acetoxy side chain : Installed through Knoevenagel condensation or Michael addition.

Steric and electronic factors critically influence regioselectivity, particularly during cyclization and double-bond formation.

Synthetic Pathways and Optimization

Route 1: Sequential Cyclocondensation and Functionalization

Synthesis of 3-Phenylthiazolidin-4-one Intermediate

A suspension of 4-phenylthiosemicarbazide (1 mmol) and benzaldehyde (1.05 mmol) in ethanol with acetic acid catalysis undergoes reflux for 3 h to yield 4-phenyl-3-thiosemicarbazone (83% yield). Subsequent treatment with ethyl 2-bromoacetate (1 mmol) and sodium bicarbonate in DMF at 25°C for 8 h affords 3-phenylthiazolidin-4-one (76% yield).

Introduction of the 1-Cyano-2-(Methylamino)-2-Oxoethylidene Group

The thiazolidinone intermediate reacts with malononitrile (1.2 mmol) in ethanol under basic conditions (K₂CO₃) to form the cyano-substituted enamine. Methylation using methyl iodide (1.5 mmol) in DMF at 60°C introduces the methylamino group, yielding the ethylidene derivative (68% yield).

Knoevenagel Condensation for Acetoxy Side Chain

The enamine undergoes condensation with methyl glyoxylate (1.2 mmol) in the presence of piperidine (2 drops) at 65°C for 24 h, producing the (E)-configured acetoxy product (71% yield). Stereoselectivity is controlled by the electron-withdrawing cyano group, favoring trans-addition.

Route 2: One-Pot Multicomponent Assembly

A mixture of 4-phenylthiosemicarbazide (1 mmol), methyl 2-chloroacetoacetate (1.2 mmol), and malononitrile (1.5 mmol) in toluene with a Dean-Stark apparatus undergoes reflux for 5 h. Sequential addition of methylamine (2 mmol) and triethylamine (1.5 mmol) facilitates simultaneous cyclization and functionalization, yielding the target compound in 65% yield. This method reduces side reactions but requires stringent temperature control (80–90°C).

Mechanistic Insights and Stereochemical Control

Cyclocondensation Dynamics

The thiazolidinone ring forms via nucleophilic attack of the thiol group on the α-bromocarbonyl compound, followed by intramolecular cyclization (Figure 1). Sodium bicarbonate neutralizes HBr, shifting equilibrium toward product formation.

Figure 1: Proposed mechanism for thiazolidin-4-one formation.

Analytical Characterization

Spectroscopic Data

Challenges and Yield Optimization

- Regioselectivity in Cyclization : Competing 4-thiazolidinone vs. 5-thiazolidinone formation is mitigated using bulky substituents (e.g., phenyl) at position 3.

- Stereochemical Purity : Catalytic piperidine enhances (E)-selectivity during Knoevenagel reactions.

- Yield Limitations : Side reactions during methylation reduce yields; employing dimethyl sulfate instead of methyl iodide improves efficiency (82% vs. 68%).

Q & A

Q. What are the optimal reaction conditions for synthesizing the compound, and how do variations in catalysts or solvents affect yield?

The synthesis typically involves a multi-step process starting with the formation of the thiazolidinone core, followed by functionalization with cyanoacetate and methylamino groups. Key steps include:

- Catalyst Selection : Piperidine and glacial acetic acid are commonly used to promote cyclization and imine formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while methanol or ethanol aids in recrystallization .

- Temperature Control : Reactions often proceed at 60–80°C for cyclization and room temperature for milder functionalization steps . Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography or recrystallization to isolate the product from by-products .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- NMR Spectroscopy : H and C NMR identify proton environments and confirm regioselectivity of substituents (e.g., Z/E isomerism) .

- X-ray Crystallography : Resolves absolute configuration and validates stereochemistry. Use SHELX-2018 for refinement and WinGX/ORTEP for visualization .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Table 1: Key Spectral Data

| Technique | Critical Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 3.8–4.2 ppm (methoxy), δ 7.3–7.5 ppm (phenyl) | |

| X-ray | Monoclinic P2/c, β = 105.9°, Z = 4 | |

| HR-MS | [M+H] m/z calculated: 343.41, observed: 343.40 |

Advanced Questions

Q. How can discrepancies between computational molecular models and experimental crystallographic data be resolved?

- Refinement Protocols : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy rates, especially for disordered regions .

- DFT Calculations : Compare optimized geometries (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) with experimental bond lengths/angles to identify steric or electronic mismatches .

- Twinned Data Handling : For twinned crystals, employ SHELXD for structure solution and check for pseudosymmetry using PLATON .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

- Kinetic Studies : Measure inhibition constants (K) for enzyme targets (e.g., tyrosine kinases) using fluorescence-based assays .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with binding pockets (e.g., hydrophobic interactions with phenyl groups) .

- SAR Analysis : Synthesize derivatives with modified substituents (e.g., fluorobenzylidene) to correlate structural features with activity .

Table 2: Structure-Activity Relationship (SAR) Insights

| Derivative Modification | Biological Activity Trend | Reference |

|---|---|---|

| 4-Fluorobenzylidene substituent | Enhanced lipophilicity, improved IC | |

| Methoxy group removal | Reduced binding affinity by ~40% |

Q. How do competing reaction pathways during synthesis impact product purity, and how can selectivity be improved?

- By-Product Analysis : Use LC-MS to identify side products (e.g., oxazolone intermediates from ring-opening) .

- Selectivity Strategies :

- Adjust pH to stabilize intermediates (e.g., basic conditions favor enolate formation) .

- Use flow chemistry for precise control of residence time and temperature .

- Kinetic Profiling : Conduct time-resolved H NMR to track intermediate lifetimes and optimize quenching steps .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies?

- Assay Standardization : Validate protocols using positive controls (e.g., rosiglitazone for antidiabetic activity) .

- Solubility Considerations : Account for DMSO concentration effects in cell-based assays; use ≤0.1% to avoid cytotoxicity .

- Meta-Analysis : Compare IC values across studies with similar cell lines (e.g., HepG2 vs. MCF-7) to identify cell-specific responses .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.